(6-(tert-Butylthio)pyridin-3-yl)(phenyl)methanone
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Overview
Description
(6-(tert-Butylthio)pyridin-3-yl)(phenyl)methanone is an organic compound that features a pyridine ring substituted with a tert-butylthio group at the 6-position and a phenyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-(tert-Butylthio)pyridin-3-yl)(phenyl)methanone typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Introduction of the tert-Butylthio Group: The tert-butylthio group can be introduced via nucleophilic substitution reactions using tert-butylthiol and an appropriate leaving group.
Attachment of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions vary depending on the desired substitution, but typical reagents include halogens, nucleophiles, and catalysts.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
(6-(tert-Butylthio)pyridin-3-yl)(phenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of (6-(tert-Butylthio)pyridin-3-yl)(phenyl)methanone depends on its specific application:
Biological Systems: It may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Materials Science: In TADF applications, the compound’s structure allows for efficient energy transfer processes, enhancing electroluminescence efficiency.
Comparison with Similar Compounds
- (3,5-bis(3,6-di-tert-butyl-9H-carbazol-9-yl)phenyl)(pyridin-4-yl)methanone
- (3,5-bis(3,6-di-tert-butyl-9H-carbazol-9-yl)phenyl)(pyridin-3-yl)methanone
- (3,5-bis(3,6-di-tert-butyl-9H-carbazol-9-yl)phenyl)(pyridin-2-yl)methanone
Uniqueness: (6-(tert-Butylthio)pyridin-3-yl)(phenyl)methanone is unique due to the presence of the tert-butylthio group, which can influence its chemical reactivity and physical properties, making it distinct from other pyridine derivatives .
Properties
Molecular Formula |
C16H17NOS |
---|---|
Molecular Weight |
271.4 g/mol |
IUPAC Name |
(6-tert-butylsulfanylpyridin-3-yl)-phenylmethanone |
InChI |
InChI=1S/C16H17NOS/c1-16(2,3)19-14-10-9-13(11-17-14)15(18)12-7-5-4-6-8-12/h4-11H,1-3H3 |
InChI Key |
KMMNZEMDZUPTPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)SC1=NC=C(C=C1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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